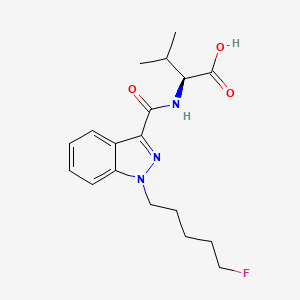

(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-fluoro AMB metabolite 7 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite produced during metabolism of 5-fluoro AMB in vivo. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Applications De Recherche Scientifique

Metabolic Profiling and Drug Identification

Metabolic Profiling : A study by Andersson et al. (2016) investigated the metabolism of 5F-AMB, a compound structurally related to (1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valine. They identified major metabolic pathways including ester hydrolysis, further oxidation, and/or glucuronidation, providing valuable data for identifying novel psychoactive substances (Andersson et al., 2016).

Drug Identification in Herbal Products : Doi et al. (2016) conducted a study focusing on the enantioseparation of 5F-AMB and its analogs in illicit herbal products. This research aids in distinguishing between the various synthetic cannabinoids present in such products (Doi et al., 2016).

Analytical and Forensic Science

Detection in 'Legal High' Products and Human Urine : Mogler et al. (2018) detected 5F-MDMB-PICA, a compound related to 5F-AMB, in legal high products and human urine. They explored suitable urinary biomarkers for consumption and analytical findings, enhancing forensic analysis capabilities (Mogler et al., 2018).

Neurological Impact Assessment : Asaoka et al. (2016) examined the effects of 5F-ADB, a similar compound, on midbrain dopaminergic and serotonergic systems. This study helps understand the compound's toxicological profile and its effects on the brain (Asaoka et al., 2016).

Metabolism and Structural Analysis

Structure-Metabolism Relationships : A study by Franz et al. (2019) investigated the structure-metabolism relationships of valine-derived synthetic cannabinoids, providing insight into the phase I biotransformation of these compounds (Franz et al., 2019).

Effects on Memory and Anxiety : Ito et al. (2019) explored the effects of 5F-AMB on anxiety and recognition memory in mice, contributing to the understanding of its psychopharmacological impact (Ito et al., 2019).

Metabolite Profiling for AB-PINACA and 5F-AB-PINACA : Wohlfarth et al. (2015) examined the metabolic stability and metabolites of related synthetic cannabinoids, providing a basis for understanding the metabolic pathways of similar compounds (Wohlfarth et al., 2015).

Evaluation as CB1/CB2 Receptor Agonists : Doi et al. (2017) evaluated carboxamide-type synthetic cannabinoids for their activities as CB1/CB2 receptor agonists. Their findings contribute to understanding the pharmacological properties of these compounds (Doi et al., 2017).

Medical and Radiological Applications

- PET Radiotracer for Acetylcholinesterase Measurement : Fernández et al. (2017) proposed a PET radiotracer structurally related to 5F-AMB for measuring acetylcholinesterase levels in Alzheimer's disease patients (Fernández et al., 2017).

Metabolite Identification and Urinalysis

- Metabolite Identification in Human Urine : Yeter & Ozturk (2019) conducted a comprehensive study on the in vitro metabolism of 5F-ADB using human liver microsomes, enhancing the understanding of its metabolic profile (Yeter & Ozturk, 2019).

Propriétés

Nom du produit |

(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valine |

|---|---|

Formule moléculaire |

C18H24FN3O3 |

Poids moléculaire |

349.4 |

Nom IUPAC |

(2S)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C18H24FN3O3/c1-12(2)15(18(24)25)20-17(23)16-13-8-4-5-9-14(13)22(21-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,20,23)(H,24,25)/t15-/m0/s1 |

Clé InChI |

FGTPKIQXNMGJLF-HNNXBMFYSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |

Synonymes |

(1-(5-fluoropentyl)-1H-indazole-3-carbonyl)-L-valine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.